molecular formula C22H28N2O4 B2786482 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide CAS No. 1797344-61-6

3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide

Cat. No. B2786482
CAS RN: 1797344-61-6
M. Wt: 384.476
InChI Key: DAFITALYLCMTMZ-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, also known as DMPPP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has also been studied for its potential use as a tool compound in drug discovery, as it can be used to selectively activate or inhibit sigma-1 receptor signaling pathways.

Mechanism of Action

The exact mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a variety of effects on cellular signaling pathways, including modulation of calcium ion channels, regulation of protein kinase activity, and alteration of gene expression.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide can increase calcium influx in cells expressing the sigma-1 receptor, and can also modulate the activity of various protein kinases. In vivo studies have demonstrated that 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide can have analgesic effects in animal models of pain, and can also modulate the activity of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research involving 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide. One area of interest is the potential use of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide as a therapeutic agent for the treatment of pain and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide and its effects on cellular signaling pathways. Finally, 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide may also be useful as a tool compound in drug discovery, as it can be used to selectively target the sigma-1 receptor and study its effects.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-10-4-16(21(14-19)28-3)5-11-22(25)23-17-6-8-18(9-7-17)24-13-12-20(15-24)27-2/h4,6-10,14,20H,5,11-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFITALYLCMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide

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